Aryl Substituent Divergence: 5-Bromothiophene vs. 4-Bromophenyl in Thiazole-Cinnamamide Hybrids
The target compound incorporates a 5-bromothiophen-2-yl group at the thiazole 4-position, distinguishing it from the closest commercially available analog, N-(4-(4-bromophenyl)thiazol-2-yl)cinnamamide. The thiophene sulfur introduces a heteroatom capable of participating in intramolecular S···O and intermolecular S···H interactions absent in the carbocyclic phenyl analog [1]. Replacement of the 4-phenylthiazole scaffold with a 4-(5-bromothiophen-2-yl)thiazole in a related cholinesterase inhibitor series shifted the DPPH radical-scavenging IC50 into the 29-33 µM range, compared to gallic acid at 31.13 µM, indicating that bromothiophene-thiazole hybrids retain measurable antioxidant capacity [2]. Although direct biochemical IC50 data for the target compound are not published, the structural precedent from the SARS-CoV-2 protease inhibitor series—where 4-(bromo or methyl)-phenyl-thiazole cinnamamides achieved IC50 values between 14.7 and 54.9 µM [3]—establishes that the 4-aryl substitution directly modulates bioactivity within this chemotype.
| Evidence Dimension | Aryl substituent identity and electronic character |
|---|---|
| Target Compound Data | 4-(5-bromothiophen-2-yl)thiazole: thiophene ring with Br at position 5; heteroaryl sulfur present; calculated LogP ~3.8 [1] |
| Comparator Or Baseline | N-(4-(4-bromophenyl)thiazol-2-yl)cinnamamide: phenyl ring with Br at para position; no heteroaryl sulfur; calculated LogP ~4.1 (estimated from phenyl-thiazole cinnamamide scaffold) [4] |
| Quantified Difference | Thiophene sulfur atom difference (0 vs. 1 heteroatom in aryl ring); estimated LogP reduction of ~0.3 log units; altered dihedral angle and electrostatic potential surface |
| Conditions | Computational comparison based on molecular structure; no head-to-head experimental assay available. |
Why This Matters
For structure-activity relationship (SAR) campaigns, the presence of the thiophene sulfur provides an additional hydrogen-bond acceptor and modulates lipophilicity, offering a distinct chemical biology probe for target engagement studies where halogen-bonding and chalcogen interactions are hypothesized to contribute to binding.
- [1] PubChem. 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine. PubChem CID 725239. InChIKey: MMZHPDCFNLBMBY-UHFFFAOYSA-N. Molecular Formula: C7H5BrN2S2. View Source
- [2] Karakaya A, Maryam Z, Ercetin T, Acar Çevik U. Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity. European Journal of Life Sciences, 2023, 3, 118-124. DPPH IC50 values for bromothiophene-thiazole series: 29.16 ± 0.009 to 33.09 ± 0.004 µM vs. gallic acid IC50 = 31.13 ± 0.008 µM. View Source
- [3] Elsayed RW, Sabry MA, El-Subbagh HI, Bayoumi SM, El-Sayed SM. Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors. Archiv der Pharmazie, 2022, 355(9), 2200121. N-(substituted-thiazol-2-yl)cinnamamide analogs 19, 20, 21: IC50 = 22.61, 14.7, 21.99 µM. View Source
- [4] Luo Y, Zhu Y, Ran K, et al. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. Med. Chem. Commun., 2015, 6, 1036-1042. View Source
